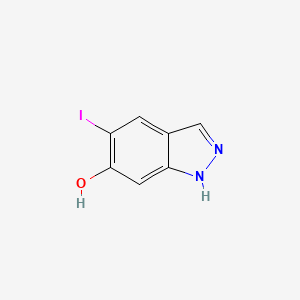

5-Iodo-1H-indazol-6-OL

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H5IN2O |

|---|---|

Molecular Weight |

260.03 g/mol |

IUPAC Name |

5-iodo-1H-indazol-6-ol |

InChI |

InChI=1S/C7H5IN2O/c8-5-1-4-3-9-10-6(4)2-7(5)11/h1-3,11H,(H,9,10) |

InChI Key |

KRMOKSJPLNOEDW-UHFFFAOYSA-N |

Canonical SMILES |

C1=C2C=NNC2=CC(=C1I)O |

Origin of Product |

United States |

**chemical Reactivity and Transformations of 5 Iodo 1h Indazol 6 Ol**

Reactivity of the Iodo Group at C-5

The carbon-iodine bond at the C-5 position is a key site for synthetic modification. The iodo group is an excellent leaving group and enables a range of reactions, including halogen exchange and transition-metal-catalyzed cross-coupling.

Halogen Exchange Reactions and their Synthetic Utility

Halogen exchange (Halex) reactions provide a direct method to replace the iodine atom in 5-Iodo-1H-indazol-6-OL with another halogen, such as fluorine, chlorine, or bromine. This transformation is synthetically valuable as it allows for the synthesis of other halogenated indazole derivatives which may possess different reactivity or biological properties. The Finkelstein reaction, a classic example of halogen exchange, typically involves treating an organic halide with an alkali metal halide salt. manac-inc.co.jpmanac-inc.co.jp

For iodoarenes, this exchange can be facilitated by various methods, including copper-catalysis or photo-induced conditions. organic-chemistry.orgfrontiersin.org For instance, the conversion of aryl bromides to aryl iodides has been achieved with high efficiency using copper(I) iodide as a catalyst in the presence of a suitable ligand. frontiersin.org A similar principle can be applied to replace the iodine in this compound. The reaction conditions would typically involve a source of the new halogen (e.g., KF, CuCl, CuBr) and often require heat or a catalyst to proceed efficiently. The presence of a strong electron-withdrawing group at the ortho or para position can facilitate aromatic nucleophilic substitution, making the halogen exchange more favorable. manac-inc.co.jp

Table 1: Potential Halogen Exchange Reactions for this compound

| Target Halogen | Reagent(s) | Typical Conditions | Product |

| Fluorine | KF, CsF | High temperature, polar aprotic solvent (e.g., DMF, DMSO) | 5-Fluoro-1H-indazol-6-OL |

| Chlorine | CuCl, LiCl | Catalyst (e.g., Cu(I), Pd), high temperature | 5-Chloro-1H-indazol-6-OL |

| Bromine | CuBr, LiBr | Catalyst (e.g., Cu(I), Pd), high temperature | 5-Bromo-1H-indazol-6-OL |

The synthetic utility of these reactions lies in the ability to fine-tune the electronic properties and subsequent reactivity of the indazole core. For example, converting the iodo-substituent to a fluoro-substituent can significantly alter the molecule's biological activity.

Participation in Cross-Coupling Reactions as an Electrophilic Partner

The iodo group at C-5 makes this compound an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions. tezu.ernet.in These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The high reactivity of the C-I bond allows these couplings to occur under relatively mild conditions compared to the corresponding bromo or chloro derivatives. thieme-connect.de

Common cross-coupling reactions applicable to this compound include:

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond, yielding 5-aryl or 5-vinyl-1H-indazol-6-OL derivatives.

Heck Coupling: Reaction with an alkene to introduce a vinyl group at the C-5 position.

Sonogashira Coupling: Reaction with a terminal alkyne to form a C-C bond, resulting in a 5-alkynyl-1H-indazol-6-OL. thieme-connect.deresearchgate.net

Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond, producing 5-amino-1H-indazol-6-OL derivatives.

Studies on 5-bromo-3-iodoindazoles have demonstrated the selective reactivity of the iodo group over the bromo group in Sonogashira couplings, highlighting the utility of the C-I bond for sequential functionalization. thieme-connect.deresearchgate.net This differential reactivity is crucial for building complex molecular architectures.

Table 2: Representative Cross-Coupling Reactions with this compound

| Reaction Name | Coupling Partner | Catalyst/Ligand | Base | Product Type |

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Na₂CO₃, K₂CO₃ | 5-Aryl/Vinyl-1H-indazol-6-OL |

| Heck | Alkene | Pd(OAc)₂, P(o-tol)₃ | Et₃N, K₂CO₃ | 5-Vinyl-1H-indazol-6-OL |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄, CuI | Et₃N, Piperidine | 5-Alkynyl-1H-indazol-6-OL |

| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃, BINAP | NaOtBu, Cs₂CO₃ | 5-(Dialkyl/Aryl)amino-1H-indazol-6-OL |

Reactivity of the Hydroxyl Group at C-6

The phenolic hydroxyl group at the C-6 position is nucleophilic and can readily participate in reactions with various electrophiles.

Electrophilic Modifications: Alkylation and Acylation

The hydroxyl group can be easily modified through alkylation or acylation to form ethers and esters, respectively. These reactions are typically carried out under basic conditions to deprotonate the hydroxyl group, forming a more nucleophilic phenoxide ion.

Alkylation: O-alkylation can be achieved by reacting this compound with an alkyl halide (e.g., methyl iodide, ethyl bromide) or an alkyl tosylate in the presence of a base such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃). This yields the corresponding 6-alkoxy-5-iodo-1H-indazole.

Acylation: O-acylation is accomplished by treating the compound with an acylating agent like an acid chloride (e.g., acetyl chloride) or an acid anhydride (B1165640) (e.g., acetic anhydride) in the presence of a base, often a tertiary amine like triethylamine (B128534) or pyridine. This produces a 6-acyloxy-5-iodo-1H-indazole.

These modifications are useful for protecting the hydroxyl group during subsequent synthetic steps or for modulating the compound's physicochemical properties.

Nucleophilic Reactions at the Hydroxyl Group

While the primary reactivity of the hydroxyl group is as a nucleophile, under certain conditions, it can be converted into a better leaving group to allow for nucleophilic substitution. For example, conversion to a tosylate or triflate ester would make the C-6 position susceptible to attack by strong nucleophiles, although this is less common for phenolic hydroxyl groups compared to aliphatic alcohols.

Reactivity of the Indazole Nitrogen Atoms (N-1 and N-2)

The indazole ring contains two nitrogen atoms, and the N-H proton is acidic, allowing for deprotonation and subsequent reaction with electrophiles. Direct alkylation of the indazole ring typically leads to a mixture of N-1 and N-2 substituted products. nih.govnih.govbeilstein-journals.org

The regioselectivity of N-alkylation is a complex issue influenced by several factors:

Tautomer Stability: The 1H-indazole tautomer is generally considered to be thermodynamically more stable than the 2H-tautomer. beilstein-journals.orgd-nb.info

Reaction Conditions: The choice of base, solvent, and electrophile can significantly impact the ratio of N-1 to N-2 products. nih.govd-nb.info

Thermodynamic vs. Kinetic Control: N-1 alkylated products are often the thermodynamically favored isomer, while N-2 products can be favored under kinetic control. researchgate.net

Solvent and Base Effects: Using sodium hydride in tetrahydrofuran (B95107) (THF) has been shown to be a promising system for achieving high N-1 selectivity in the alkylation of various substituted indazoles. d-nb.info In contrast, different conditions might favor the N-2 isomer.

Substituent Effects: The electronic and steric nature of other substituents on the indazole ring can direct alkylation. For instance, electron-withdrawing groups at the C-7 position have been shown to confer excellent N-2 regioselectivity. d-nb.infobeilstein-journals.orgnih.gov

For this compound, alkylation would likely produce a mixture of 1-alkyl-5-iodo-1H-indazol-6-ol and 2-alkyl-5-iodo-2H-indazol-6-ol. The hydroxyl group at C-6, being electron-donating, may influence this ratio. Careful optimization of reaction conditions is necessary to achieve regioselective synthesis of either the N-1 or N-2 isomer. rsc.orgnih.gov

Table 3: Factors Influencing N-Alkylation Regioselectivity of Indazoles

| Factor | Favors N-1 Isomer (Thermodynamic) | Favors N-2 Isomer (Kinetic) |

| Conditions | Equilibration conditions, NaH in THF | Mild acidic conditions, specific alkylating agents (e.g., trimethyloxonium (B1219515) salts) |

| Substituents | Steric hindrance at C-7 | Electron-withdrawing group at C-7 |

| General Trend | Often the major product in base-mediated reactions | Can be favored under specific, kinetically controlled conditions |

Selective N-Alkylation and N-Arylation

The direct alkylation or arylation of 1H-indazoles like this compound presents a significant regioselectivity challenge, as reactions can occur at either the N-1 or N-2 position, often yielding a mixture of products. nih.govresearchgate.net The 1H-indazole tautomer is generally considered more thermodynamically stable than the 2H-tautomer. nih.govd-nb.info Consequently, reaction conditions can be tuned to favor one regioisomer over the other.

N-Alkylation: The choice of base and solvent system is critical in directing the outcome of N-alkylation. Studies on various substituted indazoles have shown that using sodium hydride (NaH) in tetrahydrofuran (THF) is a promising system for achieving high selectivity for the N-1 position. nih.govd-nb.inforesearchgate.net This protocol has been shown to tolerate a wide variety of alkylating agents, including primary and secondary alkyl halides. nih.govresearchgate.net Conversely, other conditions may favor the kinetically preferred N-2 product. connectjournals.com The development of a thermodynamically driven, highly selective N-1 alkylation methodology has been a focus of research to avoid the formation of N-2 isomers. nih.gov

N-Arylation: N-arylation of indazoles is typically accomplished using metal-catalyzed cross-coupling reactions. For instance, the Ullmann condensation, using copper iodide (CuI) as a catalyst in the presence of a base like potassium hydroxide (B78521) (KOH), can be employed to introduce aryl groups onto the indazole nitrogen. mdpi.com Palladium-catalyzed methods have also been developed, providing an efficient route to N-arylated indazoles with broad substrate scope and good functional group tolerance. researchgate.net

Table 1: Representative Conditions for Regioselective N-Alkylation of Indazoles

| Reaction Type | Typical Reagents & Conditions | Major Product | Reference |

|---|---|---|---|

| N-1 Selective Alkylation | Alkyl Bromide, Sodium Hydride (NaH), Tetrahydrofuran (THF) | N-1 Alkyl Indazole | nih.govd-nb.inforesearchgate.net |

| N-1 Selective Alkylation (Thermodynamic) | α-halo carbonyl electrophiles, equilibration process | N-1 Substituted Indazole | d-nb.info |

| N-2 Selective Alkylation (Kinetic) | Trialkyl orthoformate, H₂SO₄ | N-2 Alkyl Indazole | connectjournals.com |

| Mixed N-1/N-2 Alkylation | Alkyl Halide, K₂CO₃, N,N-dimethylformamide (DMF) | Mixture of N-1 and N-2 Isomers | rsc.org |

Influence of Substituents on Regioselective Reactivity

The electronic and steric properties of substituents on the indazole ring profoundly influence the N-1/N-2 regioselectivity of alkylation reactions. nih.gov

Electronic Effects: Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) at different positions on the benzene (B151609) ring can alter the nucleophilicity of the N-1 and N-2 atoms. For this compound, the hydroxyl group (-OH) at the C-6 position is a strong electron-donating group, which increases the electron density of the aromatic system. The iodine at C-5 is weakly deactivating via induction but can participate in resonance. Research on other substituted indazoles has demonstrated that strong EWGs, such as a nitro (NO₂) or ester (CO₂Me) group, at the C-7 position can lead to excellent N-2 regioselectivity (≥96%). nih.govd-nb.inforesearchgate.net

Steric Effects: Bulky substituents near the nitrogen atoms can hinder the approach of the electrophile. Substituents at the C-7 position, adjacent to N-1, can sterically block this position, thereby favoring substitution at N-2. nih.gov In the case of this compound, the C-7 position is unsubstituted, suggesting that steric hindrance at N-1 is minimal. However, substituents at the C-3 position can also play a significant role; bulky groups at C-3 have been shown to result in greater than 99% N-1 regioselectivity. nih.govd-nb.info

Electrophilic Aromatic Substitution Reactions on the Benzene Moiety

The benzene portion of the indazole ring is susceptible to electrophilic aromatic substitution (EAS), a fundamental reaction class for aromatic compounds. wikipedia.orgmasterorganicchemistry.com The reaction proceeds via a two-step mechanism involving the attack of an electrophile to form a cationic intermediate (a benzenium ion), followed by deprotonation to restore aromaticity. youtube.comlibretexts.org

In this compound, the regiochemical outcome of EAS is directed by the existing substituents. The hydroxyl group at C-6 is a powerful activating, ortho, para-directing group. The iodine atom at C-5 is deactivating but is also an ortho, para-director. The available positions for substitution are C-4 and C-7.

Directing Effects: The strong activating effect of the hydroxyl group will dominate. It directs electrophiles to its ortho positions, which are C-5 and C-7. Since C-5 is already occupied by iodine, the primary site for electrophilic attack is the C-7 position. The directing effect of the iodine atom to its ortho position (C-4 and C-6) is weaker and electronically disfavored compared to the activation provided by the hydroxyl group. Therefore, electrophilic substitution is expected to occur predominantly at the C-7 position.

Common EAS reactions include:

Halogenation: Introduction of a halogen (e.g., Br, Cl) using reagents like Br₂ or N-chlorosuccinimide (NCS), often with a Lewis acid catalyst. rsc.orgmasterorganicchemistry.com

Nitration: Introduction of a nitro group (NO₂) using a mixture of nitric acid and sulfuric acid. libretexts.orgmasterorganicchemistry.com

Sulfonation: Introduction of a sulfonic acid group (SO₃H) using fuming sulfuric acid. masterorganicchemistry.com

Table 2: Predicted Outcome of EAS Reactions on this compound

| Reaction | Reagents | Predicted Major Product |

|---|---|---|

| Bromination | Br₂, FeBr₃ | 7-Bromo-5-iodo-1H-indazol-6-ol |

| Nitration | HNO₃, H₂SO₄ | 5-Iodo-7-nitro-1H-indazol-6-ol |

| Sulfonation | SO₃, H₂SO₄ | 5-Iodo-6-hydroxy-1H-indazole-7-sulfonic acid |

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. youtube.com Unlike EAS, SNAr is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. nih.govyoutube.com These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction.

For this compound, the iodine atom at C-5 can potentially serve as a leaving group. However, the indazole ring is not strongly activated towards nucleophilic attack on its own. The hydroxyl group at C-6 is electron-donating, which further deactivates the ring for SNAr. Therefore, displacing the iodo group via a classical SNAr mechanism would likely require harsh reaction conditions or the introduction of a potent electron-withdrawing group elsewhere on the ring, for example, at the C-4 or C-7 position. Without such activation, this reaction is generally difficult. youtube.com

Redox Chemistry of the Indazole System and its Functional Groups

The redox chemistry of this compound involves the potential oxidation and reduction of its distinct functional groups.

Hydroxyl Group (Phenol): The 6-OL moiety imparts phenolic character to the molecule. Phenols are susceptible to oxidation to form quinones. Depending on the oxidizing agent and reaction conditions, the 6-hydroxyl group could be oxidized, leading to the formation of an indazole-quinone derivative.

Iodine Atom: The carbon-iodine bond can participate in various redox-related processes. The iodo group can be removed (reductive deiodination) using reducing agents like catalytic hydrogenation. More significantly, the iodine atom makes the molecule an excellent substrate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are fundamentally based on a Pd(0)/Pd(II) redox cycle. In these reactions, the C-I bond undergoes oxidative addition to a palladium(0) complex.

Indazole Ring: The indazole ring itself is a relatively stable aromatic system. While it can be reduced under forcing conditions (e.g., high-pressure hydrogenation) to yield indoline (B122111) or amino-cyclohexyl derivatives, these reactions are not common. Oxidation of the indazole ring is also challenging and can lead to ring-opening or degradation unless specific reagents are used.

**mechanistic Investigations of Reactions Involving 5 Iodo 1h Indazol 6 Ol and Analogues**

Elucidation of Reaction Pathways and Intermediates

The diverse reactivity of the indazole nucleus allows for functionalization through multiple mechanistic routes, including both radical and ionic pathways. The operative mechanism is highly dependent on the reagents, catalysts, and reaction conditions employed.

Certain functionalization reactions of indazoles, particularly at the C3-position, have been shown to proceed via radical intermediates. These reactions are typically initiated by reagents capable of generating radicals, and the proposed mechanisms are often supported by control experiments and computational analysis.

A notable example is the C3-nitration of 2H-indazoles, which can be achieved using a system of Fe(NO₃)₃ in the presence of (2,2,6,6-tetramethylpiperidin-1-yl)oxy (TEMPO) and oxygen. chim.it Plausible mechanisms established through experimental controls and quantum chemical calculations suggest the involvement of radical species. chim.it Similarly, other C3-functionalizations such as oxyalkylation and trifluoromethylation have been demonstrated to proceed through radical mechanistic pathways. researchgate.net A radical-mediated decarboxylative cross-coupling of diacyl peroxides with nitrogen nucleophiles, including indazoles, provides a route to alkylated products. organic-chemistry.org These processes showcase how radical generation under specific conditions can lead to selective functionalization of the indazole core.

| Reaction Type | Reagents / Conditions | Proposed Radical Intermediate |

| C3-Nitration | Fe(NO₃)₃, TEMPO, O₂ | Nitrogen-based radical species |

| C3-Oxyalkylation | Varies (e.g., with ethers) | Alkyl radical from ether |

| C3-Trifluoromethylation | NaSO₂CF₃, Methylene Blue (photoredox) | Trifluoromethyl radical (•CF₃) |

| N-Alkylation | Diacyl peroxides, Copper catalyst | Primary or secondary alkyl radicals |

Table 1: This interactive table summarizes examples of functionalization reactions on indazole analogues that are proposed to proceed via radical pathways.

Ionic mechanisms are prevalent in many transformations of indazoles, including electrophilic additions and nucleophilic substitutions, such as alkylation. The reaction of NH-indazoles with formaldehyde (B43269) in aqueous hydrochloric acid, for instance, has been studied extensively and determined to proceed through an ionic pathway involving the indazolium cation. nih.gov

Density Functional Theory (DFT) calculations have become an indispensable tool for analyzing these ionic pathways, providing detailed insights into the structures and energies of transition states and intermediates. researchgate.netnih.gov A critical area of study is the regioselective N-alkylation of the indazole ring, which can lead to a mixture of N1 and N2 substituted products. nih.govbeilstein-journals.org DFT calculations suggest that a chelation mechanism involving a cation (e.g., from a cesium-based reagent) can favor the formation of N1-substituted products. researchgate.net Conversely, other non-covalent interactions (NCIs) can drive the formation of the N2-product. researchgate.net

| Substrate | Alkylating Agent | ΔG‡ (N1 pathway, kcal/mol) | ΔG‡ (N2 pathway, kcal/mol) | Observed Selectivity |

| Indazole | Methyl trichloroacetimidate | 17.22 (includes tautomerization energy) | 13.87 | High N2 selectivity |

| Methyl 1H-indazole-7-carboxylate | Methyl trichloroacetimidate | Lower calculated barrier | Higher calculated barrier | Favors N1 product |

| Methyl 5-bromo-1H-indazole-3-carboxylate | Various alcohols (Mitsunobu) | Higher calculated barrier | Lower calculated barrier | Favors N2 product |

Table 2: This interactive table presents DFT-calculated energy barriers for competing N1 and N2 alkylation pathways on different indazole substrates, illustrating how computational analysis explains observed regioselectivity. researchgate.netwuxibiology.com

Catalytic Cycle Analysis in Transition Metal-Mediated Reactions

Transition-metal catalysis is a cornerstone of modern synthetic chemistry, enabling a wide range of C-H functionalization and cross-coupling reactions on the indazole scaffold. researchgate.net Metals such as palladium, rhodium, cobalt, and copper are frequently employed. nih.govnih.govnih.gov Mechanistic studies focus on elucidating the elementary steps of the catalytic cycle, which typically include C-H activation, oxidative addition, migratory insertion, and reductive elimination. youtube.com

For example, the Rh(III)-catalyzed synthesis of indazoles from azobenzenes involves a sequence of coordination of the catalyst to the substrate, C-H activation to form a rhodacycle intermediate, insertion of a coupling partner (like an alkene or aldehyde), and subsequent cyclization and reductive elimination to yield the product and regenerate the active catalyst. nih.gov In many of these systems, a co-catalyst or oxidant, such as Cu(OAc)₂, is required to facilitate key steps like β-hydride elimination or reoxidation of the catalyst to complete the cycle. nih.gov The development of these reactions relies on a detailed understanding of each step, allowing for optimization of ligands, additives, and conditions to improve efficiency and selectivity. nih.govnih.gov

| Catalyst System | Reaction Type | Key Mechanistic Steps |

| [CpRhCl₂]₂ / Cu(OAc)₂ | C-H Activation / Annulation | C-H activation, alkene coordination/insertion, β-hydride elimination, aromatization. nih.gov |

| CpCo(III) / AgSbF₆ | C-H Functionalization / Addition | C-H activation, addition to aldehyde, cyclative capture, aromatization. nih.gov |

| Pd(OAc)₂ / Ligand | Suzuki-Miyaura Cross-Coupling | Oxidative addition, transmetalation, reductive elimination. mdpi.com |

| CuI / TMEDA | Intramolecular Amination | Coordination, N-N bond formation, cyclization. caribjscitech.com |

Table 3: This interactive table outlines the fundamental steps in the catalytic cycles for various transition metal-mediated reactions used in the synthesis and functionalization of indazole analogues.

Kinetic and Thermodynamic Aspects of Indazole Transformations

The final product distribution in chemical reactions involving indazole analogues can be dictated by whether the reaction is under kinetic or thermodynamic control. wikipedia.org A kinetically controlled reaction favors the product that is formed fastest (i.e., via the lowest activation energy barrier), whereas a thermodynamically controlled reaction favors the most stable product, which is achieved when the reaction is reversible and allowed to reach equilibrium. ucalgary.calibretexts.org

The N-alkylation of indazoles serves as a classic example of this principle. beilstein-journals.org The 1H-indazole tautomer is generally recognized as being more thermodynamically stable than the corresponding 2H-tautomer by several kcal/mol. nih.govnih.gov Consequently, under conditions that allow for equilibration (e.g., higher temperatures, longer reaction times), the N1-substituted indazole is often the major product. beilstein-journals.org However, under conditions where the reaction is irreversible (e.g., low temperatures, rapid reaction), the N2-substituted regioisomer can be favored as the kinetic product. beilstein-journals.org

Computational chemistry provides quantitative insight into these concepts by calculating the relative energies of intermediates, transition states, and products. wuxibiology.com For the reaction of an indazole with an electrophile, DFT can determine the activation energy (ΔG‡) for attack at N1 versus N2. The pathway with the lower ΔG‡ will be kinetically favored. libretexts.org Simultaneously, the Gibbs free energy (ΔG) of the final N1- and N2-substituted products can be calculated to determine their relative thermodynamic stability. By comparing these energetic profiles, chemists can predict how changes in reaction conditions will influence the product ratio.

| Reaction | Conditions | Kinetic Product | Thermodynamic Product | Rationale / Energy Difference |

| N-Alkylation of 1H-Indazole | Low temperature, strong non-coordinating base, short reaction time | N2-alkyl indazole | N1-alkyl indazole | The N2 position can be more nucleophilic or sterically accessible, leading to a lower activation barrier for the initial attack. beilstein-journals.org |

| N-Alkylation of 1H-Indazole | High temperature, weaker base, long reaction time (allowing equilibration) | N2-alkyl indazole | N1-alkyl indazole | The N1-substituted product is generally more stable due to the benzenoid structure of the 1H-tautomer precursor. nih.govbeilstein-journals.org |

| Addition to Conjugated Systems | Low temperature, irreversible conditions | 1,2-Addition Product | 1,4-Addition Product | Lower activation energy for the formation of the 1,2-product. libretexts.org |

| Addition to Conjugated Systems | High temperature, reversible conditions | 1,2-Addition Product | 1,4-Addition Product | The 1,4-product is often the more substituted and stable alkene. libretexts.org |

Table 4: This interactive table illustrates the principles of kinetic versus thermodynamic control in reactions relevant to indazole chemistry and its analogues.

**computational and Theoretical Chemistry Studies of 5 Iodo 1h Indazol 6 Ol**

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the electronic structure, stability, and reactivity of molecules. For 5-Iodo-1H-indazol-6-OL, these calculations can elucidate the distribution of electrons, the energies of molecular orbitals, and the relative stabilities of different isomeric forms.

Indazole derivatives can exist in different tautomeric forms, primarily the 1H and 2H isomers, which differ in the position of the hydrogen atom on the nitrogen atoms of the pyrazole (B372694) ring. The relative stability of these tautomers is crucial as it can significantly influence the molecule's chemical and biological properties.

Table 1: Hypothetical Relative Energies of this compound Tautomers Calculated using DFT

| Tautomer | Relative Energy (kcal/mol) in Gas Phase | Relative Energy (kcal/mol) in DMSO |

| 1H-Isomer | 0.00 | 0.00 |

| 2H-Isomer | 2.50 | 1.80 |

Note: The data in this table is illustrative and intended to represent typical results from DFT calculations. It is not based on published experimental or computational data for this compound.

The three-dimensional structure of this compound, including bond lengths, bond angles, and dihedral angles, can be accurately determined through geometry optimization using quantum chemical methods. Conformational analysis is essential for understanding how the molecule interacts with its environment. For flexible molecules, identifying the lowest energy conformers is a key step. nih.gov

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a widely used computational method to study the mechanisms of chemical reactions. researchgate.net It can be used to map out the potential energy surface of a reaction, identifying transition states and intermediates. This allows for a detailed understanding of reaction pathways and the factors that control reaction rates and selectivity.

For this compound, DFT could be applied to investigate various reactions, such as electrophilic or nucleophilic substitutions on the indazole ring. By calculating the activation energies for different possible reaction pathways, the most likely mechanism can be determined. While specific DFT studies on the reaction mechanisms of this compound are not prevalent, research on other indazole derivatives has demonstrated the utility of this approach. rsc.org

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts)

Computational methods can predict various spectroscopic properties, including NMR chemical shifts. nih.govrsc.org These predictions are valuable for confirming molecular structures and assigning experimental spectra. DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, have become a standard tool for predicting ¹H and ¹³C NMR chemical shifts. mdpi.commdpi.com

The accuracy of these predictions has significantly improved with the development of new functionals and basis sets. nih.govnrel.gov For this compound, DFT calculations could provide theoretical ¹H and ¹³C NMR spectra. By comparing these predicted spectra with experimental data, the structural assignment can be confidently confirmed.

Table 2: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C3 | 135.2 | 134.8 |

| C3a | 120.5 | 120.1 |

| C4 | 125.8 | 125.4 |

| C5 | 85.1 | 84.7 |

| C6 | 155.9 | 155.5 |

| C7 | 110.3 | 109.9 |

| C7a | 140.7 | 140.3 |

Note: The data in this table is illustrative. The predicted values are hypothetical and intended to show the typical level of agreement between DFT-calculated and experimental NMR chemical shifts. The experimental values are also hypothetical.

Molecular Modeling and Dynamics Simulations for Structural and Dynamic Insights

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules. uobaghdad.edu.iq By solving Newton's equations of motion for a system of atoms, MD simulations can track the movements of atoms and molecules over time, providing insights into conformational changes, solvent effects, and intermolecular interactions.

For this compound, MD simulations could be used to explore its conformational landscape in different solvents and to study its interactions with other molecules, such as proteins or DNA. These simulations can reveal dynamic processes that are not accessible through static quantum chemical calculations. Studies on other indazole derivatives have utilized MD simulations to understand their behavior in biological systems. nih.gov

In Silico Approaches to Molecular Recognition and Binding Interactions

In silico methods, such as molecular docking and free energy calculations, are widely used in drug discovery to predict how a small molecule might bind to a biological target, such as a protein. nih.govjchr.orgijper.org These methods can help to identify potential drug candidates and to understand the molecular basis of their activity.

Molecular docking studies involve predicting the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govresearchgate.net For this compound, docking simulations could be performed against various protein targets to predict its binding affinity and to identify key interactions, such as hydrogen bonds and hydrophobic contacts. These computational predictions can then guide experimental studies. mdpi.com

**derivatization Strategies for Advanced Chemical Libraries**

Diversification of the Indazole Scaffold through Post-Synthetic Modification

Post-synthetic modification of the 5-Iodo-1H-indazol-6-ol core can be achieved through various chemical reactions targeting its functional groups.

The iodo group at the 5-position is a key site for diversification. It can readily participate in a variety of transition metal-catalyzed cross-coupling reactions. For instance, Suzuki-Miyaura coupling with a range of boronic acids or esters allows for the introduction of diverse aryl and heteroaryl moieties. Similarly, Sonogashira coupling can be employed to install alkyne functionalities, which can be further elaborated. Heck and Buchwald-Hartwig amination reactions provide routes to introduce vinyl and amino substituents, respectively.

The hydroxyl group at the 6-position offers another avenue for derivatization. It can be alkylated to form ethers or acylated to generate esters, thereby modulating the lipophilicity and hydrogen-bonding capacity of the molecule. Furthermore, the hydroxyl group can be converted to a triflate, which can then participate in cross-coupling reactions, further expanding the diversity of accessible derivatives.

The indazole N-H can be selectively alkylated or arylated under various conditions. The regioselectivity of these reactions (N1 vs. N2) is often influenced by the choice of base, solvent, and electrophile, allowing for the synthesis of distinct regioisomers with potentially different biological activities.

A hypothetical diversification of the this compound scaffold is presented in the table below:

| Reaction Type | Reagent/Catalyst | Functional Group Targeted | Resulting Moiety at Target Position |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst | 5-Iodo | Aryl |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | 5-Iodo | Alkynyl |

| Buchwald-Hartwig Amination | Amine, Pd catalyst | 5-Iodo | Amino |

| Williamson Ether Synthesis | Alkyl halide, base | 6-Hydroxyl | Alkoxy |

| Esterification | Acyl chloride, base | 6-Hydroxyl | Ester |

| N-Alkylation | Alkyl halide, base | Indazole N-H | N-Alkyl |

Design and Synthesis of Compound Libraries for Structure-Activity Relationship (SAR) Studies

The development of a focused compound library based on the this compound scaffold is a powerful approach for elucidating structure-activity relationships. A well-designed library will systematically explore the chemical space around the core scaffold by varying substituents at the key positions (C5, C6, and N1/N2).

For example, a library could be designed to investigate the impact of the substituent at the 5-position on a specific biological target. This would involve synthesizing a series of analogs where the iodo group is replaced with a diverse set of functionalities, such as small alkyl groups, substituted phenyl rings, and various heterocycles. The biological activity of these compounds would then be correlated with the physicochemical properties of the C5-substituent (e.g., size, electronics, lipophilicity).

The following table outlines a hypothetical library design for SAR studies based on this compound:

| Library Series | Position of Variation | Rationale for Variation | Example Substituents |

| Series A | 5-Position | Explore impact of aryl substitution on target binding. | Phenyl, 4-fluorophenyl, 3-methoxyphenyl, 2-pyridyl |

| Series B | 6-Position (O-linked) | Modulate hydrogen bonding and lipophilicity. | Methoxy, ethoxy, benzyloxy, acetoxy |

| Series C | 1-Position (N-linked) | Investigate the role of N-substitution on potency and selectivity. | Methyl, ethyl, benzyl, 2-morpholinoethyl |

Introduction of Complex Substructures and Linkers

To further expand the chemical space and explore interactions with more distant binding pockets of a biological target, complex substructures and linkers can be introduced to the this compound scaffold.

Linkers, often flexible alkyl or polyethylene (B3416737) glycol chains, can be attached to the 6-hydroxyl group or the indazole nitrogen. The other end of the linker can be functionalized with a reactive group (e.g., a carboxylic acid, amine, or alkyne) to enable conjugation with other molecules or to introduce specific pharmacophoric features.

Stereoselective Synthesis of Chiral Indazole Derivatives

The introduction of chirality can have a profound impact on the biological activity and selectivity of a drug molecule. Chiral centers can be introduced to the this compound scaffold through various synthetic strategies.

One approach involves the use of chiral building blocks. For example, N-alkylation of the indazole with a chiral alkyl halide will generate a mixture of diastereomers if the indazole itself is prochiral, or a single enantiomer if the starting material is enantiopure.

The development of stereoselective routes to chiral derivatives of this compound would be a significant advancement in the exploration of its potential as a versatile scaffold for drug discovery.

**advanced Analytical Techniques for the Characterization of 5 Iodo 1h Indazol 6 Ol and Its Derivatives**

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N, 2D techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including "5-Iodo-1H-indazol-6-OL". By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR spectroscopy would be utilized to identify the number and connectivity of protons in the molecule. For "this compound", characteristic signals would be expected for the protons on the indazole ring system and the hydroxyl proton. The chemical shifts and coupling constants of the aromatic protons would provide insights into the substitution pattern.

¹⁵N NMR spectroscopy can offer valuable information on the electronic environment of the nitrogen atoms within the pyrazole (B372694) ring of the indazole system. The chemical shifts of N1 and N2 are typically very different in N-substituted indazoles, which can help in distinguishing between isomers. nih.gov

2D NMR techniques , such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are powerful methods for establishing the complete molecular structure. These experiments would be crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity within the "this compound" molecule.

A study on nitro-substituted indazoles demonstrated that the chemical shifts in both ¹H and ¹³C NMR are dependent on the position of the substituent on the indazole ring. nih.gov This principle would also apply to "this compound", where the iodo and hydroxyl groups dictate the spectral features.

Table 1: Predicted and Analogous NMR Data

| Technique | Compound | Predicted/Observed Chemical Shifts (δ, ppm) |

|---|---|---|

| ¹³C NMR | "5-Iodo-1H-indazole" | 84.4, 111.7, 125.6, 129.9, 133.4, 135.4, 139.0 chemicalbook.com |

| ¹H NMR | "this compound" | Aromatic protons, N-H proton, O-H proton (Predicted) |

Note: The table includes available data for a related compound and predicted data for the target compound due to the lack of specific experimental results in the reviewed literature.

Mass Spectrometry (MS, HRMS, LC-MS/MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula.

For "this compound", the expected monoisotopic mass can be calculated from its molecular formula, C₇H₅IN₂O. This would be a key piece of data for confirming the identity of a synthesized sample. The molecular weight of the related "5-Iodo-1H-indazole" (C₇H₅IN₂) is 244.03 g/mol . nih.gov

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Under electron ionization (EI) or other ionization techniques, the molecule will break apart in a predictable manner, and the resulting fragment ions can be used to deduce the structure of the parent molecule.

Liquid chromatography-mass spectrometry (LC-MS/MS) is a powerful hyphenated technique that combines the separation capabilities of HPLC with the detection power of mass spectrometry. This would be particularly useful for analyzing complex mixtures and for identifying and quantifying "this compound" in various matrices.

Table 2: Mass Spectrometry Data for a Related Compound

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

|---|

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed model of the molecule can be generated, providing precise bond lengths, bond angles, and information about intermolecular interactions.

Obtaining a suitable single crystal of "this compound" would allow for its unequivocal structure determination. This would confirm the connectivity of the atoms and provide insights into the packing of the molecules in the crystal lattice, which can influence physical properties such as melting point and solubility. While no specific crystallographic data for "this compound" was found in the reviewed literature, this technique remains the gold standard for structural confirmation.

Chromatographic Methods (HPLC, GC) for Purity Assessment and Separation

Chromatographic techniques are essential for the separation, purification, and purity assessment of organic compounds.

High-Performance Liquid Chromatography (HPLC) is a widely used method for analyzing non-volatile and thermally sensitive compounds like "this compound". A validated HPLC method would be crucial for determining the purity of synthesized batches and for monitoring the progress of chemical reactions. For the related compound "5-Iodo-1H-indazole", a purity of ≥94.0% as determined by HPLC is reported by a commercial supplier, although specific method parameters are not provided. thermofisher.com

Gas Chromatography (GC) could also be employed for the analysis of "this compound", provided the compound is sufficiently volatile and thermally stable. Derivatization of the hydroxyl group might be necessary to improve its volatility and chromatographic behavior. GC coupled with a mass spectrometer (GC-MS) would provide both separation and structural information.

Table 3: Chromatographic Data for a Related Compound

| Compound | Technique | Purity |

|---|

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

IR spectroscopy is particularly useful for identifying characteristic bond vibrations. For "this compound", the IR spectrum would be expected to show characteristic absorption bands for the N-H and O-H stretching vibrations, as well as vibrations associated with the aromatic ring system. A commercial supplier of "5-Iodo-1H-indazole" indicates that its infrared spectrum conforms to the expected structure, but does not provide the spectral data. thermofisher.com

Table 4: Expected IR Absorption Regions for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) |

|---|---|

| O-H stretch (hydroxyl) | 3200-3600 (broad) |

| N-H stretch (indazole) | 3100-3500 |

| C-H stretch (aromatic) | 3000-3100 |

| C=C stretch (aromatic) | 1450-1600 |

| C-O stretch (hydroxyl) | 1050-1250 |

Electrochemical Characterization (e.g., Cyclic Voltammetry)

Electrochemical techniques, such as cyclic voltammetry (CV), can be used to investigate the redox properties of "this compound". By measuring the current response to a changing applied potential, CV can provide information about the oxidation and reduction potentials of the molecule. This data is valuable for understanding its electronic properties and its potential involvement in electron transfer processes. The presence of the electron-donating hydroxyl group and the electron-withdrawing iodo group on the indazole ring would be expected to influence its electrochemical behavior.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Detection

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR) spectroscopy, is a highly sensitive technique for the detection and characterization of species with unpaired electrons, such as free radicals. While "this compound" itself is not a radical, EPR spectroscopy could be employed to study any radical intermediates that may be formed during its synthesis or in subsequent reactions. For instance, if the compound were to undergo oxidation or reduction processes that generate radical species, EPR would be an invaluable tool for their detection and structural characterization. Studies on other heterocyclic systems have utilized EPR to investigate radical pairs and intermediates. nih.gov

**structure Activity Relationship Sar Studies and Molecular Target Research Excluding Clinical Data **

Investigation of Molecular Interactions with Specific Biological Macromolecules

The interaction of indazole derivatives with biological macromolecules such as enzymes and receptors is primarily governed by a combination of hydrogen bonds, hydrophobic interactions, and, in the case of halogenated compounds, halogen bonding. nih.govresearchgate.net The indazole core itself, with its two nitrogen atoms, can act as both a hydrogen bond donor (at the N1-H) and acceptor (at N2), facilitating anchoring within protein active sites. researchgate.net The benzene (B151609) portion of the scaffold contributes to hydrophobic and π-stacking interactions with aromatic amino acid residues.

While specific in vitro binding affinity data for 5-Iodo-1H-indazol-6-OL is not extensively documented in publicly available literature, the potencies of structurally related indazole derivatives against various targets have been well characterized. These studies provide a strong basis for understanding the potential biological activity of the indazole scaffold. For instance, various indazole derivatives have demonstrated potent inhibitory activity against enzymes like α-glucosidase, α-amylase, and indoleamine 2,3-dioxygenase 1 (IDO1), often with IC₅₀ values in the low micromolar to nanomolar range. nih.govnih.govresearchgate.net Furthermore, different substitution patterns have yielded compounds that act as selective kinase inhibitors or potent receptor antagonists. nih.govnih.gov

The following table summarizes the reported in vitro activities of several representative indazole derivatives, illustrating the therapeutic potential inherent in this chemical class.

| Indazole Derivative Class | Biological Target | Reported Activity (IC₅₀/EC₅₀) | Reference |

|---|---|---|---|

| 1H-Indazole Amides | Extracellular signal-regulated kinases (ERK1/2) | 9.3 nM - 25.8 nM | nih.gov |

| Indazole-3-Carboxamides | Calcium-Release Activated Calcium (CRAC) Channel | Sub-μM | nih.gov |

| N-hydrazinecarbothioamide substituted indazoles | α-glucosidase | 1.54 ± 0.02 µM | nih.gov |

| General 1H-Indazoles | Indoleamine 2,3-dioxygenase 1 (IDO1) | 5.3 µM | nih.gov |

| Indazole Derivatives | Angiotensin II type 1 (AT1) receptor | 0.006 µM | nih.gov |

In the absence of empirical crystal structures, computational methods like molecular docking and dynamics simulations serve as powerful tools to predict and analyze the binding modes of indazole ligands with their protein targets. aboutscience.eumdpi.com Docking studies performed on various indazole derivatives have successfully elucidated key interactions responsible for their biological activity. nih.govaboutscience.eu

For this compound, a hypothetical docking study would aim to position the molecule within a target's active site to achieve the lowest binding energy. Such models for other indazoles have revealed critical interactions:

Hydrogen Bonding: The N1-H proton and the N2 lone pair of the indazole ring are frequently observed forming hydrogen bonds with hinge region residues in kinases or with polar residues in enzyme active sites. nih.gov The 6-hydroxyl group of this compound would be predicted to act as a potent hydrogen bond donor and acceptor, further anchoring the ligand.

Hydrophobic Interactions: The benzene ring of the indazole core typically engages in hydrophobic interactions with nonpolar amino acid side chains. nih.gov

Halogen Bonding: The iodine atom at the 5-position is capable of forming halogen bonds—a specific, noncovalent interaction where the electropositive crown of the halogen interacts with a nucleophilic atom like oxygen or nitrogen. This can significantly contribute to binding affinity and selectivity.

Molecular dynamics simulations can further refine these static docking poses, providing insights into the stability of the ligand-protein complex over time and accounting for the flexibility of both the ligand and the protein. mdpi.com

Analysis of Substituent Effects on Molecular Recognition and Ligand Binding

SAR studies consistently demonstrate that substituents on the indazole scaffold are crucial determinants of biological activity and target selectivity. nih.gov Research on IDO1 inhibitors, for example, has indicated that substituent groups at both the 4- and 6-positions of the indazole ring play a significant role in modulating inhibitory activity. nih.govnih.gov

The specific substituents of this compound are expected to confer a distinct interaction profile.

Influence of the 6-Hydroxyl Group: A phenolic hydroxyl group is a versatile functional group in medicinal chemistry. It can act as both a hydrogen bond donor and acceptor, forming strong, directional interactions with protein active sites. rsc.org This can dramatically enhance binding affinity. The position of this group on the indazole ring is critical; for example, studies on certain kinase inhibitors have shown that a hydroxyl group at an analogous position can significantly improve potency. rsc.org

Influence of the 5-Iodine Atom: Halogenation is a common strategy to modulate the pharmacological properties of a lead compound. The iodine atom at the 5-position influences molecular recognition in several ways:

Steric Effects: As the largest stable halogen, iodine provides significant bulk, which can either promote favorable van der Waals contacts or cause steric hindrance, depending on the topology of the binding pocket.

Lipophilicity: The iodine atom increases the lipophilicity of the molecule, which can enhance its ability to interact with hydrophobic pockets in a protein target.

Halogen Bonding: Iodine is a strong halogen bond donor. This interaction, though weaker than a hydrogen bond, is highly directional and can be critical for achieving high affinity and selectivity. nih.gov Studies on halogenated indazoles have shown that the type and position of the halogen can significantly alter potency at cannabinoid receptors, underscoring the importance of this substituent. nih.gov

Mechanisms of Enzyme Inhibition and Receptor Agonism/Antagonism at a Molecular Level

The indazole scaffold is privileged due to its versatility in interacting with diverse biological targets, functioning as both an enzyme inhibitor and a receptor modulator. sci-hub.se

Enzyme Inhibition: A large body of research has focused on indazole derivatives as inhibitors of various enzymes, particularly protein kinases. caribjscitech.comnih.gov The indazole core acts as a bioisostere of adenine, effectively competing with ATP for binding to the kinase hinge region. caribjscitech.com Kinetic studies on indazole-based α-glucosidase inhibitors have demonstrated a competitive mechanism of inhibition, suggesting direct binding to the enzyme's active site. researchgate.net For this compound, the combination of the ATP-mimicking core, a hydrogen-bonding hydroxyl group, and a potential halogen-bonding iodine atom makes it a plausible candidate for a competitive enzyme inhibitor.

Receptor Agonism/Antagonism: Indazole derivatives have also been developed as potent and selective ligands for a variety of G-protein coupled receptors (GPCRs) and nuclear receptors. nih.govsci-hub.se Depending on the substitution pattern and the specific receptor, these compounds can act as agonists, partial agonists, or antagonists. nih.gov For example, certain derivatives have been identified as dual angiotensin II antagonists and partial PPARγ agonists. nih.gov The specific functionality of this compound at a given receptor would be determined by how its unique combination of substituents interacts with the receptor's binding pocket to either stabilize an active (agonist) or inactive (antagonist) conformation.

Utilization as Chemical Probes for Biological Pathway Elucidation

A chemical probe is a small molecule designed to selectively interact with a specific biological target, enabling the study of that target's function within a complex biological system. The structural features of this compound make it an interesting candidate for development as a chemical probe. Its defined substitution pattern provides a framework for achieving high potency and selectivity for a specific target protein.

Crucially, the presence of an iodine atom allows for direct radio-iodination with isotopes like ¹²⁵I. This would transform the molecule into a radioligand, which is an invaluable tool for in vitro and in vivo studies. For instance, [¹²⁵I]5-iodo-6-nitroquipazine has been successfully used as a potent and selective radioligand to label and characterize the serotonin (B10506) uptake complex in brain tissue. nih.gov Similarly, a radiolabeled version of this compound could be used in binding assays to quantify its target receptor or enzyme, determine its distribution in tissues via autoradiography, and facilitate the discovery of other compounds that bind to the same target. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Iodo-1H-indazol-6-OL, and how can reaction yields be improved?

- Methodology : A common approach involves halogenation of the indazole scaffold. For iodination, direct electrophilic substitution using iodine monochloride (ICl) in acidic media (e.g., acetic acid) is effective. For regioselective iodination at the 5-position, directing groups (e.g., hydroxyl at C6) can guide substitution. Post-synthesis purification via column chromatography (e.g., silica gel, eluent: EtOAc/hexane) or recrystallization (e.g., hot ethanol) is critical. Yield optimization may require temperature control (0–25°C) and stoichiometric adjustments (e.g., 1.2 equivalents of ICl) .

- Data Validation : Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and structural identity via -/-NMR. For example, the hydroxyl proton at C6 typically appears as a singlet near δ 10–12 ppm in DMSO-d6 .

Q. How can the crystal structure of this compound be resolved, and what challenges arise during refinement?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is ideal. Use SHELXL for refinement, leveraging its robust handling of heavy atoms (iodine) and hydrogen-bonding networks. Challenges include:

- Twinned crystals : Employ SHELXD for twin-law identification .

- Disorder in the hydroxyl group : Apply restraints (e.g., DFIX, FLAT) to stabilize refinement .

Advanced Research Questions

Q. How can this compound be functionalized for applications in kinase inhibitor development?

- Methodology : Target the hydroxyl group at C6 for derivatization (e.g., alkylation, acylation). For example:

- Suzuki coupling : Introduce aryl/heteroaryl groups at C5 using Pd catalysts (e.g., Pd(PPh)) and boronic acids .

- Protection/deprotection : Use TBSCl to protect the hydroxyl group during subsequent reactions .

- Biological Validation : Screen derivatives against kinase panels (e.g., EGFR, BRAF) using fluorescence polarization assays. Correlate IC values with substituent electronic profiles .

Q. What strategies resolve contradictions between computational predictions and experimental data (e.g., NMR, XRD) for this compound?

- Methodology :

- Density Functional Theory (DFT) : Compare calculated -NMR shifts (e.g., B3LYP/6-31G*) with experimental data to identify discrepancies in tautomeric forms .

- Empirical refinement : Adjust XRD models using SHELXL’s TWIN/BASF commands to account for crystal packing effects .

Q. How can the electronic properties of this compound be exploited in organic electronics?

- Methodology :

- Electrochemical Analysis : Perform cyclic voltammetry (e.g., in acetonitrile, 0.1 M TBAPF) to determine HOMO/LUMO levels. The iodine substituent enhances electron-withdrawing capacity, lowering LUMO for n-type semiconductor applications .

- Device Fabrication : Incorporate into OLEDs as an emissive layer. Optimize film morphology via spin-coating (e.g., 2000 rpm, chlorobenzene solvent) .

Data Analysis & Reproducibility

Q. How should researchers address batch-to-batch variability in this compound synthesis?

- Root-Cause Analysis :

- Impurity profiling : Use LC-MS to identify byproducts (e.g., di-iodinated species). Adjust reaction time/temperature to suppress side reactions .

- Statistical DoE : Apply factorial design (e.g., 2 matrix) to optimize variables (stoichiometry, solvent polarity, catalyst loading) .

Q. What analytical techniques are most reliable for characterizing degradation products of this compound under physiological conditions?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.